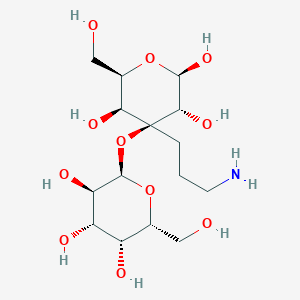
6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H8Cl2N2OS and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Properties of Pyrimidine Derivatives
Pyrimidine derivatives, including compounds similar to 6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, exhibit a wide range of chemical and biological properties. The synthesis, characteristics, and potential applications of these compounds in various fields, including medicinal and pharmaceutical industries, have been extensively studied. Pyrimidines' structural variability allows for the exploration of their applications in drug design, highlighting their relevance in developing new therapeutic agents with potential anti-inflammatory, anticancer, and various other activities (Boča, Jameson, & Linert, 2011).
Biological Activities and Structure-Activity Relationships
Research has shown that pyrimidine derivatives possess a range of pharmacological effects, including antioxidant, antibacterial, antiviral, and anti-inflammatory properties. The structure-activity relationships (SARs) of these compounds have been extensively investigated, providing insights into designing new pyrimidines with enhanced biological activities and minimal toxicity. This research suggests a promising direction for developing new anti-inflammatory agents based on pyrimidine structures (Rashid et al., 2021).
Anti-Inflammatory Potential
The synthesis and characterization of substituted tetrahydropyrimidine derivatives have indicated their potential for significant in-vitro anti-inflammatory activity. This activity has been attributed to their ability to inhibit protein denaturation, positioning these derivatives as potential leads for anti-inflammatory drug development (Gondkar, Deshmukh, & Chaudhari, 2013).
Catalytic Applications in Medicinal Chemistry
Hybrid catalysts have been applied to synthesize pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications. The review of synthetic pathways employing diverse catalysts highlights the versatility of pyrimidine derivatives in drug synthesis and the development of lead molecules for various therapeutic areas. This underscores the compound's potential in catalysis and synthetic medicinal chemistry (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFCBTUEWLUDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



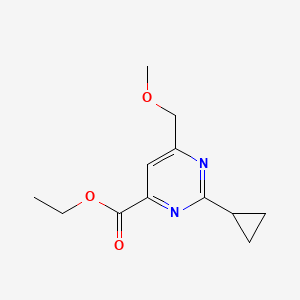

![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1490462.png)



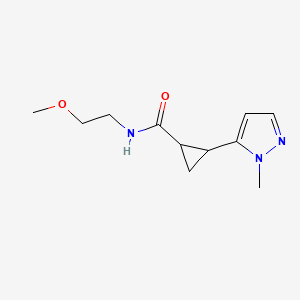
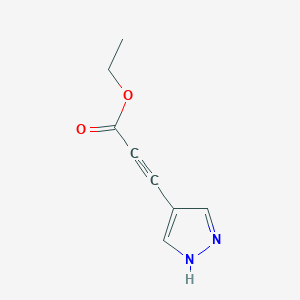
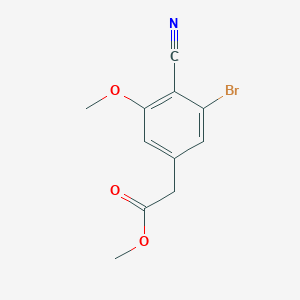
![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
